molecular formula C12H15NO2 B13452338 Benzyl 3-methylazetidine-1-carboxylate

Benzyl 3-methylazetidine-1-carboxylate

Cat. No.: B13452338
M. Wt: 205.25 g/mol
InChI Key: AHIGVQJICODVRJ-UHFFFAOYSA-N
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Description

Benzyl 3-methylazetidine-1-carboxylate: is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methylazetidine-1-carboxylate typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . The reaction conditions often involve the use of catalysts such as copper or palladium, and solvents like methanol or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines or alcohols depending on the specific reaction conditions.

    Substitution: Various substituted azetidines.

Mechanism of Action

The mechanism of action of Benzyl 3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a bioisostere for other nitrogen-containing heterocycles, allowing it to modulate the activity of its targets through binding interactions . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Uniqueness: Benzyl 3-methylazetidine-1-carboxylate is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other azetidine derivatives and can lead to different pharmacological profiles .

Biological Activity

Benzyl 3-methylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a four-membered nitrogen-containing heterocyclic ring (azetidine) with a benzyl group and a carboxylate functional group. The molecular formula is C12H15NO2C_{12}H_{15}NO_2, and its molecular weight is approximately 205.25 g/mol. The presence of the methyl group on the azetidine ring can influence both chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : Benzyl chloroformate and 3-methylazetidine.
  • Conditions : The reaction is conducted under basic conditions using solvents like dichloromethane or tetrahydrofuran, often in the presence of bases such as triethylamine or sodium hydroxide.
  • Yield Optimization : Industrial methods may utilize continuous flow reactors to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The azetidine ring's hydroxy and methyl groups can form hydrogen bonds and hydrophobic interactions, enhancing binding affinity to target proteins.

Antimicrobial Properties

Preliminary studies indicate that compounds with azetidine structures often exhibit antimicrobial properties. This compound has shown potential effectiveness against certain bacteria and fungi, suggesting applications in antimicrobial therapies.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. Further studies are needed to elucidate the specific pathways involved.

Comparative Studies

A comparative analysis with similar compounds provides insights into the unique biological activities of this compound:

Compound NameMolecular FormulaKey Features
Benzyl 3-aminoazetidine-1-carboxylateC11H14N2O2C_{11}H_{14}N_2O_2Contains an amino group instead of a methyl group
Benzyl 3-hydroxyazetidine-1-carboxylateC12H15NO3C_{12}H_{15}NO_3Features a hydroxyl group which may enhance solubility
Benzyl 2-(chlorosulfonyl)methylazetidine-1-carboxylateC11H14ClNO4SC_{11}H_{14}ClNO_4SContains a chlorosulfonyl group, enhancing reactivity

Case Studies

Recent investigations into the pharmacological effects of azetidine derivatives have highlighted promising results:

  • Antimicrobial Activity : A study demonstrated that azetidine derivatives exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing significant inhibition zones.
  • Anti-inflammatory Research : In vivo models for inflammation have shown that benzyl azetidines can reduce markers of inflammation when administered at specific dosages, supporting their potential therapeutic roles in inflammatory diseases.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

benzyl 3-methylazetidine-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-10-7-13(8-10)12(14)15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3

InChI Key

AHIGVQJICODVRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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